8-Fluoro-2,3-dimethylquinolin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of fluoroquinolones, a family of compounds to which 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one belongs, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds, have also been discussed .Molecular Structure Analysis
The molecular structure of 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one is characterized by a quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
Fluoroquinolones, including 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Scientific Research Applications
Synthesis and Fluorescent Properties
A significant application of 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one derivatives lies in their synthesis and evaluation for fluorescent properties. Politanskaya et al. (2015) detailed a two-step synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, exploring their photofluorescent properties and antioxidant activities. The study found these compounds exhibit almost identical fluorescence characteristics despite variations in fluoro-substituent numbers, and some derivatives showed enhanced cytotoxic effects against tumor cells compared to normal cells, indicating potential for further development in bioimaging and therapeutic applications Politanskaya et al., 2015.
Protein Interaction Studies
Investigations into the interactions between fluorinated dihydroquinolinones and proteins have provided insights into the biochemical applications of these compounds. Hemalatha et al. (2016) conducted spectrophotometric studies on the interaction between 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one and lysozyme, revealing potential for these compounds in understanding protein-ligand interactions and designing new therapeutics Hemalatha et al., 2016.
Anticancer Applications
The anticancer potential of fluorinated 1,4-dihydroquinolin-4-one derivatives has also been explored. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities against several human cancer cell lines. The study highlighted some compounds with moderate to high levels of antitumor activities, demonstrating the promise of these derivatives as potential anticancer agents Fang et al., 2016.
Mechanism of Action
While the specific mechanism of action for 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one is not mentioned in the retrieved papers, fluoroquinolones in general have a unique mechanism of action. They inhibit bacterial DNA-gyrase, which allows them to exhibit a high level of antibacterial activity . This mechanism of action is different from antibiotics and other groups of antibacterials, which allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Properties
IUPAC Name |
8-fluoro-2,3-dimethyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDZZIWEBDGFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.